3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
Description
The compound 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4/c1-27-14-8-12(9-15(28-2)17(14)29-3)21-18(26)20-10-16-22-23-24-25(16)13-6-4-11(19)5-7-13/h4-9H,10H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIFOFVZDUNZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Structural Differences
Heterocyclic Core: The target compound’s tetrazole ring (five-membered, four nitrogen atoms) contrasts with triazoles (e.g., PONWIA, Epoxiconazole) and imidazoles (e.g., compound from ), which have different electronic properties and hydrogen-bonding capabilities. Tetrazoles are more acidic (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10), affecting solubility and bioavailability . The urea linker in the target compound differs from the oxirane in Epoxiconazole or the direct aryl linkages in pyrazoles (e.g., 4d).
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group is shared with compounds like 4d and PONWIA. Methoxy groups enhance lipophilicity and π-stacking interactions, which may improve membrane permeability .
- 4-Fluorophenyl substituents are present in the target compound, BF05596, and Epoxiconazole. Fluorine’s electronegativity can modulate metabolic stability and binding affinity .
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